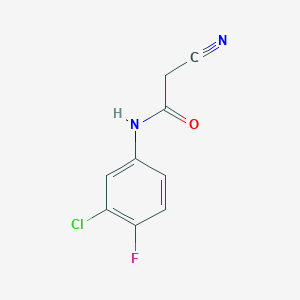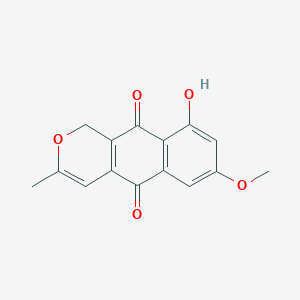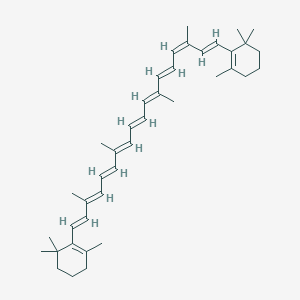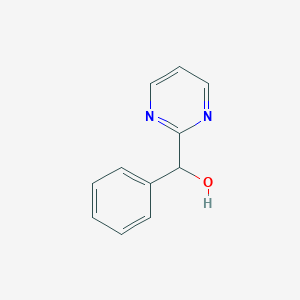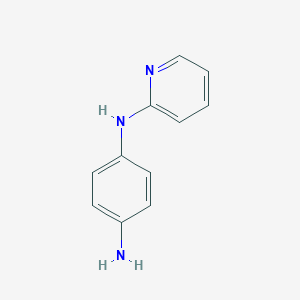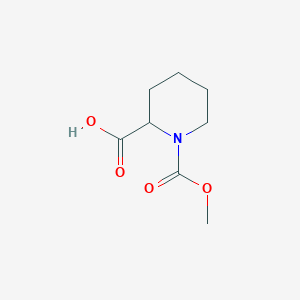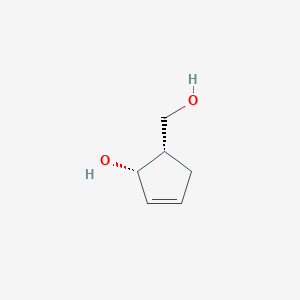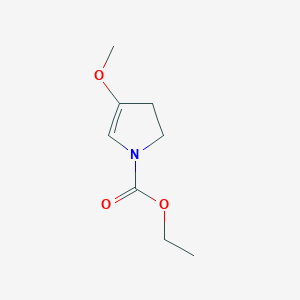
Ethyl 4-methoxy-2,3-dihydro-1H-pyrrole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-methoxy-2,3-dihydro-1H-pyrrole-1-carboxylate is a heterocyclic organic compound It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom The compound is characterized by the presence of an ethyl ester group at the 1-position and a methoxy group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methoxy-2,3-dihydro-1H-pyrrole-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of a catalyst such as citric acid in ethanol. This reaction is promoted by ultrasound and yields the desired product in excellent yield (87%) after 55 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Ethyl 4-methoxy-2,3-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) and chlorinating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2-carboxylate derivatives, while reduction can produce dihydropyrrole derivatives.
科学的研究の応用
Ethyl 4-methoxy-2,3-dihydro-1H-pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used to study the modulation of ion channels and mitochondrial function.
Medicine: It is being explored as a potential therapeutic agent for conditions such as cardiac arrhythmias.
Industry: The compound can be used in the development of new materials and as a building block for various chemical syntheses.
作用機序
The mechanism of action of Ethyl 4-methoxy-2,3-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate ion channels and affect mitochondrial function, which can influence cellular processes and potentially lead to therapeutic effects. The exact molecular targets and pathways are still under investigation, but its ability to interact with ion channels suggests a role in regulating cellular ion homeostasis.
類似化合物との比較
Ethyl 4-methoxy-2,3-dihydro-1H-pyrrole-1-carboxylate can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit various biological activities, including antimicrobial and antitumor properties.
Indole derivatives: Indoles are another class of heterocyclic compounds with a similar structure and are known for their wide range of biological activities.
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy group at the 4-position and the ethyl ester group at the 1-position makes it a valuable intermediate for further chemical modifications and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in a range of chemical reactions and makes it a valuable tool in research and industrial applications. Further studies on its mechanism of action and comparison with similar compounds will continue to reveal its full potential.
特性
CAS番号 |
129242-70-2 |
|---|---|
分子式 |
C8H13NO3 |
分子量 |
171.19 g/mol |
IUPAC名 |
ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-3-12-8(10)9-5-4-7(6-9)11-2/h6H,3-5H2,1-2H3 |
InChIキー |
MYEACUADUFDKSV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC(=C1)OC |
正規SMILES |
CCOC(=O)N1CCC(=C1)OC |
同義語 |
1H-Pyrrole-1-carboxylic acid, 2,3-dihydro-4-methoxy-, ethyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[3-oxo-3-(tritylamino)propyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B138934.png)
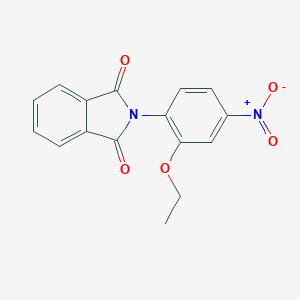
![2-[(2-Aminophenyl)carbamothioylamino]acetic acid](/img/structure/B138938.png)
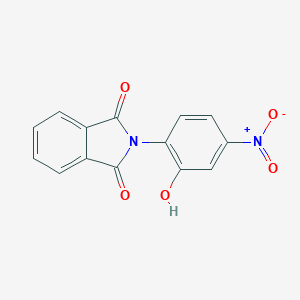
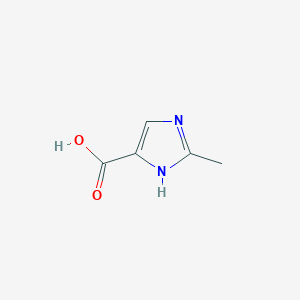
![2-[carboxylatomethyl(methyl)amino]acetate;cyclohexane-1,2-diamine;platinum(4+);dichloride](/img/structure/B138947.png)
